molecular formula C6H3ClINO2 B1360039 2-Chloro-1-iodo-4-nitrobenzene CAS No. 41252-96-4

2-Chloro-1-iodo-4-nitrobenzene

Cat. No.: B1360039
CAS No.: 41252-96-4
M. Wt: 283.45 g/mol
InChI Key: FQXFHRSYMORXKN-UHFFFAOYSA-N
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Description

2-Chloro-1-iodo-4-nitrobenzene is an aromatic compound with the molecular formula C6H3ClINO2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and nitro groups

Scientific Research Applications

2-Chloro-1-iodo-4-nitrobenzene is used in various scientific research applications, including:

Mechanism of Action

Target of Action

The primary target of 2-Chloro-1-iodo-4-nitrobenzene is the benzene ring in organic compounds. The benzene ring is a key structural component in many organic compounds, and its reactivity plays a crucial role in many chemical reactions .

Mode of Action

This compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the synthesis of benzene derivatives. This compound can participate in reactions such as nucleophilic aromatic substitution , contributing to the formation of a variety of complex organic compounds .

Pharmacokinetics

Given its chemical structure, it is likely that these properties would be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups that can participate in metabolic reactions .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In general, its ability to participate in electrophilic aromatic substitution reactions can lead to the formation of a wide range of benzene derivatives, potentially influencing a variety of biochemical processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other reactive species can impact the rate and outcome of its reactions . Additionally, safety precautions should be taken when handling this compound due to its potential for toxicity .

Future Directions

Future research on 2-Chloro-1-iodo-4-nitrobenzene could focus on the development of more efficient and selective catalysts for its reactions . For instance, Ru-based nanoparticles catalysts promoted with different transition metals have shown promise in the hydrogenation of halogenated nitroaromatic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-iodo-4-nitrobenzene typically involves multi-step reactions starting from benzene or its derivatives. One common method is the nitration of chlorobenzene to form 4-nitrochlorobenzene, followed by iodination. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, while the iodination can be achieved using iodine and a suitable oxidizing agent such as nitric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-iodo-4-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Iodination: Iodine and an oxidizing agent like nitric acid.

    Reduction: Iron and hydrochloric acid.

Major Products Formed

    Reduction: 2-Chloro-1-iodo-4-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-chloro-1-iodo-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClINO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXFHRSYMORXKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194174
Record name 2-Chloro-1-iodo-4-nitrobenzene
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Molecular Weight

283.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41252-96-4
Record name 2-Chloro-1-iodo-4-nitrobenzene
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Record name 2-Chloro-1-iodo-4-nitrobenzene
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Record name 41252-96-4
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Record name 2-Chloro-1-iodo-4-nitrobenzene
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Record name 2-chloro-1-iodo-4-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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